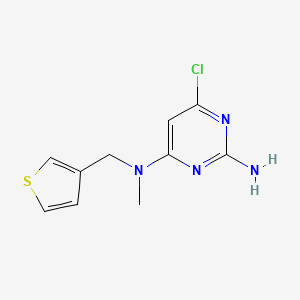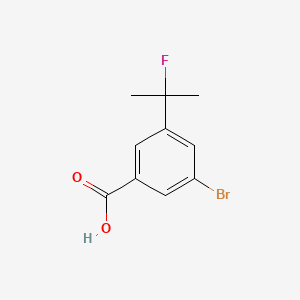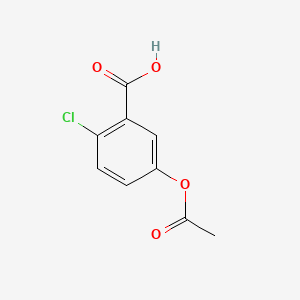
5-Bromo-4-(morpholinosulfonyl)thiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-(morpholinosulfonyl)thiophene-2-carboxylic acid is an organic compound with the molecular formula C9H10BrNO5S2 This compound is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromine atom, a morpholinosulfonyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(morpholinosulfonyl)thiophene-2-carboxylic acid typically involves the bromination of thiophene derivatives followed by sulfonylation and carboxylation reactions. One common method includes:
Bromination: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide.
Sulfonylation: The brominated thiophene is then reacted with morpholine and a sulfonyl chloride, such as chlorosulfonic acid, to introduce the morpholinosulfonyl group.
Carboxylation: Finally, the compound is carboxylated using carbon dioxide under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-(morpholinosulfonyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiophene derivatives with reduced functional groups.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
5-Bromo-4-(morpholinosulfonyl)thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 5-Bromo-4-(morpholinosulfonyl)thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The morpholinosulfonyl group can enhance the compound’s solubility and bioavailability, while the bromine atom can participate in halogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: A simpler derivative of thiophene with a carboxylic acid group.
5-Bromo-2-thiophenecarboxylic acid: Similar structure but lacks the morpholinosulfonyl group.
4-(Morpholinosulfonyl)thiophene-2-carboxylic acid: Similar structure but lacks the bromine atom.
Uniqueness
5-Bromo-4-(morpholinosulfonyl)thiophene-2-carboxylic acid is unique due to the presence of both the bromine atom and the morpholinosulfonyl group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H10BrNO5S2 |
|---|---|
Molecular Weight |
356.2 g/mol |
IUPAC Name |
5-bromo-4-morpholin-4-ylsulfonylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H10BrNO5S2/c10-8-7(5-6(17-8)9(12)13)18(14,15)11-1-3-16-4-2-11/h5H,1-4H2,(H,12,13) |
InChI Key |
VSZXZXHWCRUASB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(SC(=C2)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


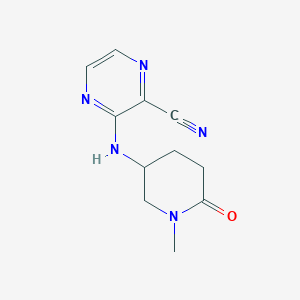
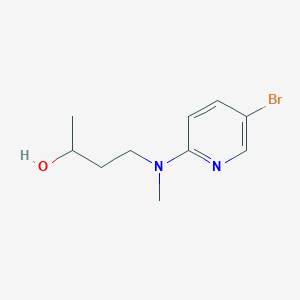
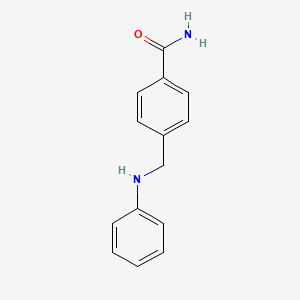
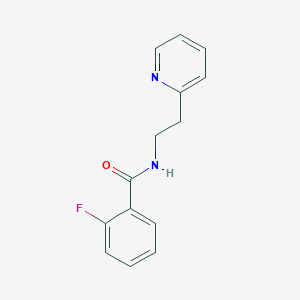
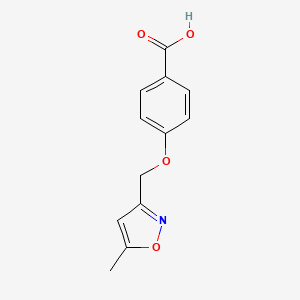
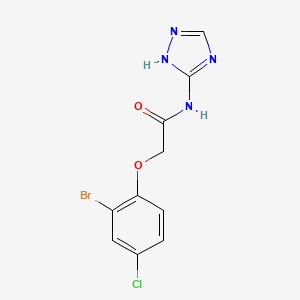

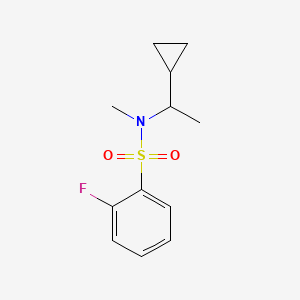
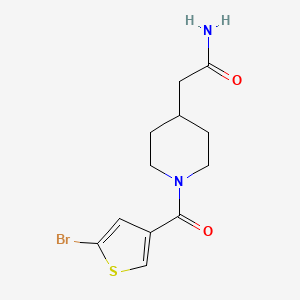

![17-(4-Bromophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B14910768.png)
